molecular formula C12H13NOS B14360483 3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one CAS No. 93347-95-6

3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Cat. No.: B14360483
CAS No.: 93347-95-6
M. Wt: 219.30 g/mol
InChI Key: RTJHKHZEFDVRNI-UHFFFAOYSA-N
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Description

3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the condensation of an o-aminothiophenol with an α,β-unsaturated carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen or sulfur atoms, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds in the benzothiazepine family are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including cardiovascular disorders and neurological conditions.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

    Clentiazem: Another benzothiazepine with similar pharmacological properties.

Uniqueness

3-Ethylidene-4-methyl-3,4-dihydro-1,4-benzothiazepin-5(2H)-one may possess unique structural features or reactivity that distinguishes it from other benzothiazepines. Its specific substituents and functional groups could confer distinct biological activities or chemical properties.

Properties

CAS No.

93347-95-6

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-ethylidene-4-methyl-1,4-benzothiazepin-5-one

InChI

InChI=1S/C12H13NOS/c1-3-9-8-15-11-7-5-4-6-10(11)12(14)13(9)2/h3-7H,8H2,1-2H3

InChI Key

RTJHKHZEFDVRNI-UHFFFAOYSA-N

Canonical SMILES

CC=C1CSC2=CC=CC=C2C(=O)N1C

Origin of Product

United States

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